Cas no 1435-60-5 (4-(4-Nitrophenylazo)phenol)
4-(4-Nitrophenylazo)phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol,4-[2-(4-nitrophenyl)diazenyl]-
- 4-(4-NITROPHENYLAZO)PHENOL
- 4-[(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Nitrophenylazophenol
- 4'-Nitroazobenzen-4-ol
- 4-Nitroazobenzene-4'-ol
- 4'-Nitro-4-hydroxyazobenzene
- 4-[(4-nitrophenyl)azo]-pheno
- 4-HYDROXY-4'-NITROAZOBENZENE
- Phenol, 4-[(4-nitrophenyl)azo]-
- 4-(4-Hydroxyphenylazo)-1-nitrobenzene
- 4-((4-Nitrophenyl)azo)phenol
- 4-[(4-Nitrophenyl)azo]phenol
- Phenol, 4-((4-nitrophenyl)azo)-
- Phenol, 4-(2-(4-nitrophenyl)diazenyl)-
- Phenol, 4-[2-(4-nitrophenyl)diazenyl]-
- NSC45166
- 4-(4-nitro-phenylazo)phenol
- 4-nitro-4'-hydroxyazobenzene
- 4-Nitro-4'-oxylatoazobenzene
- 4-(4'-Nitrophenylazo)phenol
- 4-nitro-4'-hydroxy-azobenzene
- 4-[(4-nitrophenyl)diazenyl]phenol
- 4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOL
- 4-((4-nitrophenyl)diazenyl)phenol
- DTXSID2061690
- (E)-4-((4-nitrophenyl)diazenyl)phenol
- CS-0160975
- 1435-60-5
- NSC-45166
- 81944-71-0
- SCHEMBL17088267
- AKOS001583982
- AKOS024340808
- LS-14046
- MFCD00161165
- NSC 45166
- SCHEMBL4278062
- N0653
- CHEMBL2204743
- NRJPVIOTANUINF-UHFFFAOYSA-N
- T71773
- 4-[2-(4-nitrophenyl)hydrazin-1-ylidene]cyclohexa-2,5-dien-1-one
- 4-(4-Nitrophenylazo)phenol
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- MDL: MFCD00161165
- Inchi: 1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H/b14-13+
- InChI Key: NRJPVIOTANUINF-BUHFOSPRSA-N
- SMILES: OC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 243.06400
- Monoisotopic Mass: 243.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.7
- Topological Polar Surface Area: 90.8
Experimental Properties
- Color/Form: Not determined
- Density: 1.2985 (rough estimate)
- Melting Point: 216°C
- Boiling Point: 386.09°C (rough estimate)
- Refractive Index: 1.5700 (estimate)
- PSA: 90.77000
- LogP: 4.23900
- Solubility: Not determined
4-(4-Nitrophenylazo)phenol Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4-(4-Nitrophenylazo)phenol Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-(4-Nitrophenylazo)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N926318-50mg |
4-(4-Nitrophenylazo)phenol |
1435-60-5 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | N926318-100mg |
4-(4-Nitrophenylazo)phenol |
1435-60-5 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | N926318-500mg |
4-(4-Nitrophenylazo)phenol |
1435-60-5 | 500mg |
$ 275.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70505-200mg |
4-(4-NITROPHENYLAZO)PHENOL |
1435-60-5 | ≥97% | 200mg |
¥128.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70505-5g |
4-(4-NITROPHENYLAZO)PHENOL |
1435-60-5 | ≥97% | 5g |
¥1458.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70505-1g |
4-(4-NITROPHENYLAZO)PHENOL |
1435-60-5 | ≥97% | 1g |
¥418.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159160-1G |
4-(4-Nitrophenylazo)phenol |
1435-60-5 | >95.0%(HPLC) | 1g |
¥628.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159160-200mg |
4-(4-Nitrophenylazo)phenol |
1435-60-5 | >95.0%(HPLC) | 200mg |
¥149.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159160-5G |
4-(4-Nitrophenylazo)phenol |
1435-60-5 | >95.0%(HPLC) | 5g |
¥1775.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0653-1G |
4-(4-Nitrophenylazo)phenol |
1435-60-5 | >97.0%(GC)(T) | 1g |
¥620.00 | 2024-04-17 |
4-(4-Nitrophenylazo)phenol Suppliers
4-(4-Nitrophenylazo)phenol Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-(4-Nitrophenylazo)phenol
Comprehensive Analysis of 4-(4-Nitrophenylazo)phenol (CAS No. 1435-60-5): Properties, Applications, and Industry Trends
4-(4-Nitrophenylazo)phenol (CAS No. 1435-60-5), a vibrant azo dye derivative, has garnered significant attention in both industrial and research sectors due to its unique chemical properties and versatile applications. This compound, characterized by its distinct nitro-phenylazo functional group, serves as a critical intermediate in the synthesis of high-performance dyes, pigments, and functional materials. With the growing demand for sustainable colorants and advanced organic compounds, understanding the nuances of 4-(4-Nitrophenylazo)phenol becomes essential for chemists, manufacturers, and innovators alike.
The molecular structure of 4-(4-Nitrophenylazo)phenol features a phenolic hydroxyl group and a nitro-substituted phenylazo moiety, which contribute to its exceptional chromophoric properties. This configuration enables strong absorption in the visible spectrum, making it a preferred choice for applications requiring high color stability and lightfastness. Recent studies highlight its potential in photodynamic therapy and sensor technologies, aligning with the rising interest in bio-compatible dyes and smart materials.
In the textile industry, 4-(4-Nitrophenylazo)phenol is widely utilized for dyeing synthetic fibers, owing to its excellent affinity for polymers and resistance to thermal degradation. As sustainability becomes a global priority, researchers are exploring eco-friendly synthesis routes for this compound, such as catalytic hydrogenation and green solvent systems. These advancements address common search queries like "azo dye alternatives" and "non-toxic colorants," reflecting the industry's shift toward environmentally benign solutions.
Beyond dyes, 4-(4-Nitrophenylazo)phenol exhibits promising applications in analytical chemistry. Its ability to form pH-sensitive complexes makes it valuable for chemical indicators and spectrophotometric assays. Laboratories frequently employ this compound to detect metal ions or monitor reaction kinetics, answering frequent search terms like "azo-based sensors" and "nitrophenol derivatives in analysis." Such applications underscore its role in advancing diagnostic technologies and quality control protocols.
The synthesis of 4-(4-Nitrophenylazo)phenol typically involves diazotization of 4-nitroaniline followed by coupling with phenol, a process optimized for high yield and minimal byproducts. Recent innovations focus on microwave-assisted synthesis and continuous flow chemistry, reducing energy consumption and waste generation. These methods resonate with trending topics like "green chemistry innovations" and "process intensification," catering to the demand for efficient synthetic routes.
Regulatory compliance and safety remain paramount when handling 4-(4-Nitrophenylazo)phenol. While not classified as hazardous under standard guidelines, proper personal protective equipment (PPE) and ventilation systems are recommended during its use. This aligns with frequently searched terms such as "safe handling of azo compounds" and "chemical storage best practices," emphasizing the importance of occupational safety in chemical industries.
Looking ahead, the future of 4-(4-Nitrophenylazo)phenol lies in its integration with emerging technologies. Researchers are investigating its role in organic electronics, such as dye-sensitized solar cells (DSSCs), and nanomaterial functionalization. These explorations address hot topics like "renewable energy materials" and "nanotechnology applications," positioning this compound as a candidate for next-generation innovations.
In conclusion, 4-(4-Nitrophenylazo)phenol (CAS No. 1435-60-5) exemplifies the intersection of traditional chemistry and modern advancements. Its multifaceted applications—from textiles to diagnostics—coupled with ongoing research into sustainable production, ensure its relevance in a rapidly evolving scientific landscape. By addressing user queries like "azo dye mechanisms" and "nitrophenol derivatives uses," this overview bridges the gap between academic knowledge and industrial practicality, offering a holistic perspective on this remarkable compound.
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